![molecular formula C25H29N7O2 B611854 Erk5-IN-1 CAS No. 1234479-76-5](/img/structure/B611854.png)
Erk5-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ERK5-IN-1 is a potent ERK5 inhibitor with an IC50 of 87±7 nM . It also inhibits LRRK2 [G2019S] with an IC50 of 26 nM . ERK5-IN-1 effectively inhibits ERK5 biochemically . It is used for research purposes only .
Molecular Structure Analysis
ERK5-IN-1 is a unique kinase among MAPKs family members, given its large structure characterized by the presence of a unique C-terminal domain . It consists of two main domains: the NH2-terminal kinase domain (KD) and the large COOH-terminal transcriptional activation domain (TAD) .
Chemical Reactions Analysis
ERK5-IN-1 increases intracellular accumulation of doxorubicin dose-dependently by directly inhibiting the efflux function of ABCB1 . ERK5-IN-1 stimulates the ABCB1 ATPase activity and inhibits the incorporation of [125I]-iodoarylazidoprazosin (IAAP) into ABCB1 in a concentration-dependent manner .
Applications De Recherche Scientifique
Cancer Research
Erk5-IN-1 has significant implications in cancer research. Alterations of the MEK5/ERK5 signaling pathway have been described in several tumors . Upregulation and overexpression of ERK5 were reported in several tumor types associated with advanced stage, metastases, and worse overall survival .
Prognostic Marker in Prostate Cancer
Nuclear ERK5 expression is an independent prognostic marker in prostate cancer (PCa), associated with worse outcomes and transition to hormone insensitive disease . ERK5 cytoplasmic expression correlated with the presence of bone metastases, extracapsular disease, and high-grade carcinomas, as measured by Gleason score .
Inflammatory Disorders
ERK5 has recently attracted the attention of several research groups given its relevance in inflammatory disorders .
Cell Growth and Survival
ERK5 can promote growth factor-dependent proliferation via phosphorylation of the transcription factor MEF2C and the subsequent induction of immediate early genes, such as the AP-1 transcription factor c-JUN .
Vascular Development
ERK5 is closely related to vascular development and proliferation . ERK5 signaling pathway is essential for vascular differentiation and development, ERK5 plays a key role in protecting endothelial cell function and maintaining vascular integrity .
Reversing Multidrug Resistance
ERK5-IN-1 can effectively enhance the anti-tumor activity of paclitaxel in KBv200 xenografts without causing other toxicity . Mechanistically, ERK5-IN-1 increases the intracellular accumulation of doxorubicin in a dependent manner by directly inhibiting the efflux function of ABCB1 .
Mécanisme D'action
Target of Action
Erk5-IN-1 primarily targets the Extracellular Signal-Regulated Kinase 5 (ERK5), also known as BMK1 or MAPK7 . ERK5 is a member of the classical mitogen-activated protein kinase (MAPK) family, which includes well-known members such as ERK1/2, c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38 MAPK) . ERK5 plays a crucial role in various cellular processes, including cell proliferation, survival, and motility .
Mode of Action
Erk5-IN-1 interacts with its target, ERK5, by inhibiting its kinase activity . This inhibition disrupts the normal signaling pathways of ERK5, leading to changes in cellular processes. For instance, it has been suggested that Erk5-IN-1 can increase the intracellular accumulation of certain substances by directly inhibiting the efflux function of ABCB1 .
Biochemical Pathways
The ERK5 signaling pathway is a three-tiered mitogen-activated protein kinase (MAPK) signaling cascade comprising the kinases MEKK2 and MEKK3 that phosphorylate and activate dual specificity kinase MEK5, which in turn phosphorylates the activation-loop T-E-Y motif in the ERK5 kinase domain, thereby activating it . Erk5-IN-1, by inhibiting ERK5, disrupts this signaling pathway, affecting downstream effects such as cell proliferation and survival .
Result of Action
The inhibition of ERK5 by Erk5-IN-1 leads to various molecular and cellular effects. For instance, it has been suggested that ERK5 inhibition can decrease EGF-induced cell proliferation . Furthermore, ERK5 inhibition can impair the NF-kB pathway in cells, leading to apoptosis .
Action Environment
The action of Erk5-IN-1 can be influenced by various environmental factors. For example, the MEK5/ERK5 signaling pathway can be triggered by a diverse range of stimuli, including mitogens, stressors like cytokines, fluid shear stress, high osmolarity, oxidative stress, and growth factors . Therefore, these environmental factors could potentially influence the action, efficacy, and stability of Erk5-IN-1.
Safety and Hazards
Orientations Futures
ERK5-IN-1 efficiently reversed ABCB1-mediated MDR by competitively inhibiting the ABCB1 drug efflux function . The use of ERK5-IN-1 to restore sensitivity to chemotherapy or to prevent resistance could be a potential treatment strategy for cancer patients . Future directions in interrogating metastatic effects of ERK5 expression in breast cancer would incorporate examining bone and brain metastases .
Propriétés
IUPAC Name |
2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O2/c1-29-11-13-32(14-12-29)17-9-10-19(22(15-17)34-4)27-25-26-16-21-23(28-25)30(2)20-8-6-5-7-18(20)24(33)31(21)3/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTPGANIPBKTNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erk5-IN-1 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.